molecular formula C6H4Br2O2 B1230532 3,5-Dibromobenzene-1,2-diol CAS No. 111167-61-4

3,5-Dibromobenzene-1,2-diol

Cat. No.: B1230532
CAS No.: 111167-61-4
M. Wt: 267.9 g/mol
InChI Key: PSHYJLFHLSZNLM-UHFFFAOYSA-N
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Description

3,5-Dibromobenzene-1,2-diol, also known as 3,5-dibromocatechol, is an aromatic compound with the molecular formula C6H4Br2O2. It consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and two hydroxyl groups at positions 1 and 2. This compound is a derivative of catechol and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromobenzene-1,2-diol can be synthesized through various methods, including:

    Bromination of Catechol: One common method involves the bromination of catechol (benzene-1,2-diol) using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution reactions where catechol is treated with bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding dihydroxybenzene.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium hydroxide for substitution reactions.

Major Products

    Oxidation: Formation of dibromoquinone.

    Reduction: Formation of catechol.

    Substitution: Formation of various substituted catechols depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromobenzene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromobenzene: A dibrominated benzene with bromine atoms at positions 1 and 2.

    1,3-Dibromobenzene: A dibrominated benzene with bromine atoms at positions 1 and 3.

    1,4-Dibromobenzene: A dibrominated benzene with bromine atoms at positions 1 and 4.

Uniqueness

3,5-Dibromobenzene-1,2-diol is unique due to the presence of both bromine atoms and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. The specific positioning of the substituents allows for selective reactions and applications that may not be achievable with other dibromobenzene isomers.

Properties

IUPAC Name

3,5-dibromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHYJLFHLSZNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395942
Record name 3,5-dibromobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111167-61-4
Record name 3,5-dibromobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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